Hyalodendrin
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Overview
Description
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(222)octane-6,8-dione is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.
Mode of Action
As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited . It is known that this compound has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.
Result of Action
This compound exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of this compound’s action result in the disruption of fungal growth and development, leading to the death of the fungi.
Preparation Methods
The synthesis of 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves multiple steps, typically starting with the preparation of the bicyclic core. Common synthetic routes include:
Step 1: Formation of the bicyclic core through a Diels-Alder reaction.
Step 2: Introduction of the hydroxymethyl group via a hydroxylation reaction.
Step 3: Addition of the phenylmethyl group through a Friedel-Crafts alkylation.
Step 4: Final modifications to introduce the dithia and diaza functionalities.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dithia and diaza functionalities can be reduced under specific conditions.
Substitution: The phenylmethyl group can be substituted with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione stands out due to its unique bicyclic structure and the presence of both dithia and diaza functionalities. Similar compounds include:
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(methyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
Hyalodendrin, a secondary metabolite derived from marine fungi, particularly from the genus Paradendryphiella, has garnered attention for its notable biological activities, especially in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an epidithiodioxopiperazine, characterized by a unique disulfide bond between C-3 and C-6. Its chemical structure contributes to its biological activity, particularly its ability to interact with cellular pathways involved in cancer progression.
Anticancer Activity
Mechanism of Action:
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and colorectal cancer cells that are resistant to conventional chemotherapy. The compound induces changes in the phosphorylation status of key proteins such as p53 and alters the expression levels of heat shock proteins (HSP60 and HSP70), which are involved in cellular stress responses and apoptosis pathways .
Case Study Findings:
A study published in Marine Drugs highlighted that this compound had an IC50 value of 140 nM against MCF7-Sh-WISP2 cells, indicating potent anticancer activity. This study also noted that this compound's effects were more pronounced in cells with invasive phenotypes compared to less aggressive cancer cells .
Biological Activity Summary Table
Biological Activity | Cell Lines Tested | IC50 Value | Mechanism |
---|---|---|---|
Antitumor | MCF7 | 140 nM | Induces phosphorylation of p53; alters HSP expression |
Antitumor | Colorectal Cancer | Not specified | Targets invasive phenotypes resistant to chemotherapy |
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promising antimicrobial activity. Studies have identified its effectiveness against various bacterial strains, suggesting potential applications in treating infections alongside its anticancer effects. The compound's enantiomers have been observed to exhibit specific antimicrobial and antiviral properties, further emphasizing its versatility as a bioactive compound .
Research Implications
The findings surrounding this compound's biological activity open avenues for further research into its therapeutic potential. Its ability to target aggressive cancer cells while also exhibiting antimicrobial properties highlights the need for comprehensive studies that explore:
- Synergistic Effects: Investigating how this compound can be combined with other therapeutic agents to enhance efficacy.
- Mechanistic Studies: Understanding the detailed molecular mechanisms by which this compound exerts its effects on cancer cells.
- In Vivo Studies: Conducting animal studies to assess the safety and efficacy of this compound as a potential therapeutic agent.
Properties
CAS No. |
51920-94-6 |
---|---|
Molecular Formula |
C14H16N2O3S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1 |
InChI Key |
SJRIMIDQFZMJPZ-KZUDCZAMSA-N |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Synonyms |
Hyalodendrin; (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-Benzyl-4-(hyd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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